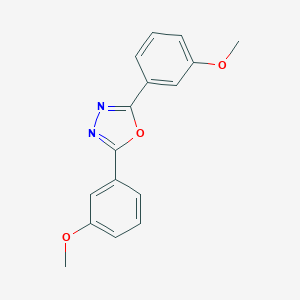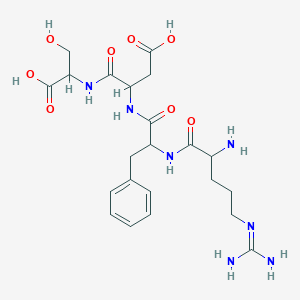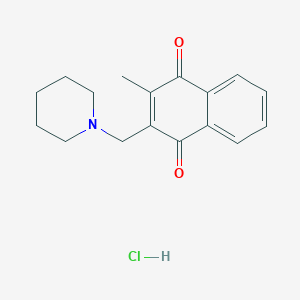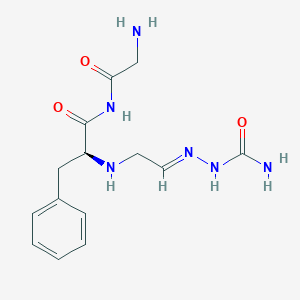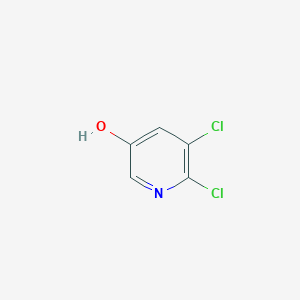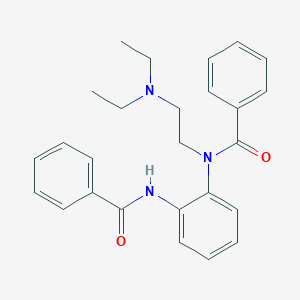
BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N'-o-PHENYLENEBIS-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis- is a chemical compound that has been widely used in scientific research. It is a derivative of benzamide and has been found to possess a range of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis- is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways involved in cell growth, survival, and inflammation. It has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. This inhibition leads to the upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, resulting in the induction of apoptosis.
Biochemische Und Physiologische Effekte
Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis- has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have neuroprotective effects. The compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis- has several advantages for lab experiments. It is readily available, easy to synthesize, and has been extensively studied. The compound has also been found to have low toxicity and can be used at relatively high concentrations. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret results obtained from experiments.
Zukünftige Richtungen
There are several future directions for the research on Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis-. One direction is to further investigate its mechanism of action and identify its molecular targets. This will help to better understand its effects and potential therapeutic applications. Another direction is to explore its use in combination with other drugs to enhance its efficacy. Additionally, the compound can be modified to improve its pharmacokinetic properties and reduce its toxicity.
In conclusion, Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis- is a compound that has been extensively studied in scientific research. It has potential applications in the treatment of cancer, neurodegenerative diseases, and inflammation. The compound has several advantages for lab experiments, including its availability, ease of synthesis, and low toxicity. However, its mechanism of action is not fully understood, which makes it difficult to interpret results obtained from experiments. Future research should focus on further investigating its mechanism of action, identifying its molecular targets, and exploring its use in combination with other drugs.
Synthesemethoden
Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis- can be synthesized using a multistep process. The first step involves the reaction of o-phenylenediamine with diethylamine to form N,N'-diethyl-o-phenylenediamine. This intermediate is then reacted with benzoyl chloride to form Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis-. The final product can be purified using recrystallization.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-(2-(diethylamino)ethyl)-N,N'-o-phenylenebis- has been extensively used in scientific research. It has been found to have potential applications in the treatment of cancer, neurodegenerative diseases, and inflammation. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
100243-31-0 |
|---|---|
Produktname |
BENZAMIDE, N-(2-(DIETHYLAMINO)ETHYL)-N,N'-o-PHENYLENEBIS- |
Molekularformel |
C26H29N3O2 |
Molekulargewicht |
415.5 g/mol |
IUPAC-Name |
N-[2-[benzoyl-[2-(diethylamino)ethyl]amino]phenyl]benzamide |
InChI |
InChI=1S/C26H29N3O2/c1-3-28(4-2)19-20-29(26(31)22-15-9-6-10-16-22)24-18-12-11-17-23(24)27-25(30)21-13-7-5-8-14-21/h5-18H,3-4,19-20H2,1-2H3,(H,27,30) |
InChI-Schlüssel |
MXVKQSHBOBEWPQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN(C1=CC=CC=C1NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCN(CC)CCN(C1=CC=CC=C1NC(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Andere CAS-Nummern |
100243-31-0 |
Synonyme |
N-[2-(Diethylamino)ethyl][N,N'-(o-phenylene)bisbenzamide] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



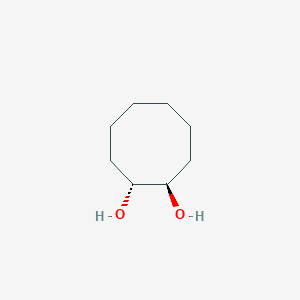
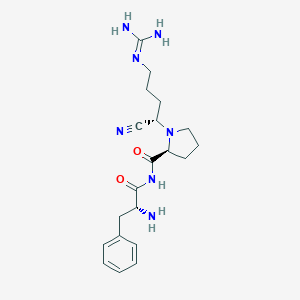
![3-Methylfuro[2,3-c]pyridine](/img/structure/B12059.png)
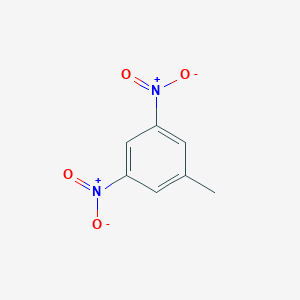
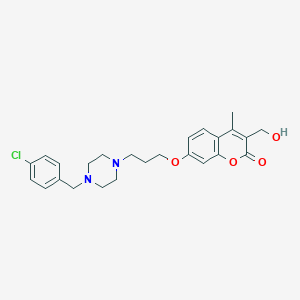
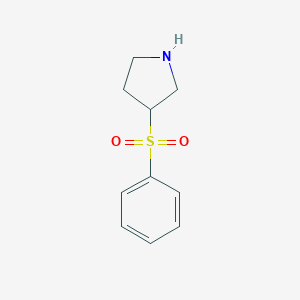


![5-Methylimidazo[5,4-c]pyridine](/img/structure/B12070.png)
